Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate

Orthogonal cross-coupling Sequential functionalization Polyhalogenated arene

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate (CAS 1429891-40-6) is a dual-halogenated N-Boc-protected piperazine derivative with the molecular formula C₁₅H₂₀BrClN₂O₂ and a molecular weight of 375.69 g/mol. It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the combination of bromo and chloro substituents on the phenyl ring, together with the acid-labile Boc protecting group, provides orthogonal handles for sequential functionalization.

Molecular Formula C15H20BrClN2O2
Molecular Weight 375.69
CAS No. 1429891-40-6
Cat. No. B2821650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate
CAS1429891-40-6
Molecular FormulaC15H20BrClN2O2
Molecular Weight375.69
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
InChIKeyPGLRHVBPMNZNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate (CAS 1429891-40-6): Core Properties and Procurement-Relevant Profile


Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate (CAS 1429891-40-6) is a dual-halogenated N-Boc-protected piperazine derivative with the molecular formula C₁₅H₂₀BrClN₂O₂ and a molecular weight of 375.69 g/mol . It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the combination of bromo and chloro substituents on the phenyl ring, together with the acid-labile Boc protecting group, provides orthogonal handles for sequential functionalization [1]. The compound is commercially available at purities of ≥95% and >99% from multiple suppliers, with stock availability and lead times as short as <1 week .

Why Generic Substitution Fails for Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate: Structural and Reactivity Constraints


Closely related N-Boc-piperazine analogs—such as the 4-bromophenyl, 4-chlorophenyl, or 2-chlorophenyl variants—cannot be interchanged with the target compound because the unique 4-bromo-2-chloro substitution pattern is critical for enabling sequential, chemoselective cross-coupling reactions. In palladium-catalyzed Suzuki–Miyaura couplings, aryl bromides react preferentially over aryl chlorides (reactivity order C–Br > C–Cl), allowing the bromine atom to be substituted first while the chlorine atom remains intact for a second orthogonal coupling step [1]. Mono-halogenated analogs lack this dual-reactivity feature, limiting their utility to a single diversification event. Additionally, the target compound's higher molecular weight (375.69 vs. 296–341 for mono-substituted comparators) and altered lipophilicity influence downstream compound properties in medicinal chemistry campaigns, making direct substitution scientifically unsound .

Product-Specific Quantitative Evidence Guide for Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate


Dual-Halogen Orthogonality Enables Sequential C–C Bond Formations Not Possible with Mono-Halogenated Analogs

The target compound's 4-bromo-2-chlorophenyl group allows chemoselective Suzuki–Miyaura coupling: the aryl bromide reacts first with a boronic acid under low Pd loading (0.02 mol% Pd(OAc)₂/SelectPhos), while the aryl chloride remains untouched and can be coupled in a second step with a different boronic acid [1]. This sequential, one-pot double functionalization has been explicitly demonstrated on bromochloroaryl triflate substrates, proving the C–Br > C–Cl chemoselectivity order [1]. In contrast, the 4-bromophenyl analog (CAS 352437-09-3) possesses only a single reactive halogen, permitting only one diversification event. The 2-chlorophenyl analog (CAS 1104513-49-6) contains only an aryl chloride, which is far less reactive and requires harsher conditions or specialized ligands for efficient coupling [2].

Orthogonal cross-coupling Sequential functionalization Polyhalogenated arene

Higher Molecular Complexity and Calculated Lipophilicity Differentiate from Mono-Substituted Piperazine Building Blocks

The target compound has a molecular weight of 375.69 g/mol, which is 34.45 g/mol (10.1%) higher than the 4-bromophenyl analog (341.24 g/mol) and 78.90 g/mol (26.6%) higher than the 2-chlorophenyl analog (296.79 g/mol) . The additional chlorine atom increases the heavy atom count and is predicted to raise the octanol-water partition coefficient (logP) by approximately 0.5–0.8 log units relative to the 4-bromophenyl analog (measured logP = 3.509) . This difference in lipophilicity affects compound solubility, membrane permeability, and non-specific protein binding, making the target compound a distinct starting point for structure-activity relationship (SAR) exploration where higher logP is desired.

Physicochemical differentiation Lipophilicity Molecular weight

Pharma-Grade >99% Purity Specification Surpasses Typical Commercial Purity of Analog Building Blocks

The target compound is supplied by SynHet at >99% purity (USP, BP, Ph. Eur. pharma grade, ISO 9001), with analytical characterization by HPLC, GC-FID, MS, NMR, and elemental analysis available upon request . In comparison, the 4-bromophenyl analog is typically offered at 97–98% purity (TCI, ChemImpex) , and the 4-chlorophenyl analog is listed at ≥95% purity . The >99% purity specification reduces the risk of carrying through impurities that could interfere with sensitive catalytic reactions or biological assays, and eliminates the need for additional purification steps prior to use.

Purity specification Quality control Pharma-grade intermediate

In-Stock Availability with <1 Week Lead Time Outpaces Custom Synthesis of Rare Piperazine Intermediates

The target compound is maintained in stock by SynHet with a guaranteed lead time of <1 week . The deuterated analog (tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8, CAS 2256741-95-2) is also cataloged by ChemicalBook, indicating a supply ecosystem for both the parent compound and its isotopically labeled internal standard . In contrast, the closely related 4-chlorophenyl and 2-chlorophenyl analogs have fewer listed suppliers and may require longer lead times for custom synthesis. The dual-halogen substitution pattern is less common in commercial catalogs, making reliable in-stock availability a discriminating procurement factor.

Supply chain Lead time Inventory reliability

Best Research and Industrial Application Scenarios for Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate


Sequential Diversification for Focused Piperazine-Based Kinase Inhibitor Libraries

The orthogonal C–Br and C–Cl handles enable chemists to construct diverse biaryl and terphenyl piperazine libraries via two sequential Suzuki–Miyaura couplings without intermediate deprotection or functional group manipulation [1]. This is particularly valuable for generating focused libraries targeting kinase ATP-binding pockets where the piperazine moiety serves as a solubilizing group or hinge-binding element. The >99% purity specification ensures that residual palladium or dehalogenated byproducts do not confound biological screening results .

PARP Inhibitor and CNS Drug Intermediate Synthesis

The compound's dual-halogen pattern and Boc-protected piperazine core align with the structural requirements of PARP inhibitor scaffolds and CNS-active piperazine derivatives [1]. The higher lipophilicity predicted for the target compound compared to mono-halogenated analogs may be advantageous for crossing the blood-brain barrier in CNS programs, where elevated logP values (typically 2–5) are targeted . The short lead time (<1 week) supports rapid iterative medicinal chemistry cycles .

Deuterated Internal Standard for Bioanalytical LC-MS/MS Quantification

The availability of the deuterated analog (d8, CAS 2256741-95-2) alongside the parent compound enables the development of precise LC-MS/MS quantification methods for pharmacokinetic and ADME studies [1]. The dual-halogen substitution pattern ensures that the internal standard closely mimics the analyte's chromatographic behavior and ionization efficiency, reducing matrix effects and improving assay accuracy. This paired procurement of parent and deuterated standard from the same supply chain simplifies regulatory documentation [1].

Quote Request

Request a Quote for Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.